An In-depth Technical Guide to the Core Chemical Properties of 8-Hydroxyquinoline for Researchers
An In-depth Technical Guide to the Core Chemical Properties of 8-Hydroxyquinoline for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of the fundamental chemical properties of 8-hydroxyquinoline (oxine), tailored for researchers, scientists, and professionals in drug development. It delves into its physicochemical characteristics, reactivity, and biological interactions, supported by experimental protocols and visual diagrams to facilitate a deeper understanding and application in a research context.
Core Chemical and Physical Properties
8-Hydroxyquinoline is a monoprotic, bidentate chelating agent, a property that underpins much of its biological activity and analytical utility.[1] A derivative of quinoline, it consists of a pyridine ring fused to a phenol ring with a hydroxyl group at the 8th position.[2] This structural arrangement allows it to form stable complexes with a wide array of metal ions.[3]
Below is a summary of its key physical and chemical properties:
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO | [4] |
| Molecular Weight | 145.16 g/mol | [4] |
| Appearance | White to off-white or faintly yellow crystalline powder | [5] |
| Odor | Phenolic | [5] |
| Melting Point | 70-76 °C (158-169 °F) | [6][7] |
| Boiling Point | ~267 °C (~513 °F) at 760 mmHg | [5][7] |
| pKa | Phenolic hydroxyl group: ~9.9; Pyridine nitrogen: ~5.0 | [6][8] |
| LogP (octanol/water) | 1.85 - 2.02 | [9] |
| Solubility Profile | |
| Water | Practically insoluble/sparingly soluble (0.56 g/L) |
| Ethanol | Freely soluble |
| Acetone | Freely soluble |
| Chloroform | Freely soluble |
| Benzene | Freely soluble |
| Ether | Insoluble |
| Dilute Mineral Acids | Freely soluble |
Reactivity and Chelation Chemistry
The most prominent chemical feature of 8-hydroxyquinoline is its ability to act as a chelating agent. The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with metal ions.[3] This chelation is responsible for its use in analytical chemistry for the quantitative determination of metal ions and is also linked to its biological activities, such as antimicrobial, anticancer, and anti-neurodegenerative effects.[1][2]
The chelation reaction involves the displacement of the hydrogen atom from the hydroxyl group, allowing the oxygen and nitrogen to coordinate with the metal ion.[3] 8-Hydroxyquinoline can form complexes with a wide range of metal ions, including but not limited to Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, and Mg²⁺.[3][4]
Spectral Properties
The spectral characteristics of 8-hydroxyquinoline are crucial for its identification, quantification, and in studying its interaction with other molecules, particularly metal ions.
| Spectral Data | |
| UV-Vis Absorption (λmax) | In Ethanol: 240 nm, 308 nmIn Methanol: 243 nm, 310 nmIn Chloroform: 318 nm |
| Fluorescence | Excitation: ~290 nm (solvent dependent)Emission: Dual fluorescence in the region of 330-410 nm, with a band around 410 nm often assigned to the monocation.[6] It is weakly fluorescent in many solvents due to excited-state proton transfer, but fluorescence is greatly enhanced upon chelation with metal ions.[3][10] |
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| 8.78 | H-2 |
| 8.15 | H-4 |
| 7.45 | H-3 |
| 7.43 | H-5 |
| 7.33 | H-6 |
| 7.19 | H-7 |
| ~8.3 (broad s) | -OH |
Note: NMR peak assignments can vary slightly based on solvent and experimental conditions. The provided data is a representative example.[6][11]
Experimental Protocols
Quantification of 8-Hydroxyquinoline by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of 8-hydroxyquinoline.
a) Sample Preparation:
-
Dissolve a precisely weighed amount of the sample containing 8-hydroxyquinoline in the mobile phase or a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
b) Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.[12][13]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) with an acidic modifier like phosphoric acid (to a pH of ~3) is often effective.[12]
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Detection: UV detection at 250 nm.[12]
-
Injection Volume: 10-20 µL.[7]
c) Quantification:
-
Prepare a series of standard solutions of 8-hydroxyquinoline of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample and determine its concentration from the calibration curve.
Below is a DOT script for a logical workflow for HPLC quantification.
References
- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 2. chemistryjournal.net [chemistryjournal.net]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. 8-Hydroxyquinoline(148-24-3) 1H NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. ajchem-a.com [ajchem-a.com]
- 7. benchchem.com [benchchem.com]
- 8. rac.ac.in [rac.ac.in]
- 9. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sielc.com [sielc.com]
- 13. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]
